molecular formula C12H15NO3 B2467392 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide CAS No. 1090429-03-0

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide

Cat. No.: B2467392
CAS No.: 1090429-03-0
M. Wt: 221.256
InChI Key: DSULGHVLRUYQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system fused with an acetamide group

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

Safety and Hazards

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has been classified as harmful, with hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide” are not available, research into benzodioxane derivatives continues to be an active area of study due to their potential biological activities .

Mechanism of Action

Target of Action

The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a crucial role in protein folding, stability, and degradation.

Mode of Action

It is known to interact with its targets, possibly leading to changes in protein folding and stability .

Biochemical Pathways

The compound’s interaction with HSP 90-beta and HSP 90-alpha could potentially affect various biochemical pathways. These proteins are involved in numerous cellular processes, including signal transduction, intracellular transport, and protein degradation .

Result of Action

Its interaction with hsp 90-beta and hsp 90-alpha could potentially influence protein folding and stability, affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and the specific cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide stands out due to its unique acetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULGHVLRUYQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.